molecular formula C43H94O8 B3421588 (2-Ethoxyethoxy)acetic acid CAS No. 220622-96-8

(2-Ethoxyethoxy)acetic acid

Cat. No.: B3421588
CAS No.: 220622-96-8
M. Wt: 739.2 g/mol
InChI Key: KQSLVJFTAGAPJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Ethoxyethoxy)acetic acid can be synthesized through the reaction of ethylene glycol monoethyl ether with chloroacetic acid under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous reaction of ethylene glycol monoethyl ether with chloroacetic acid in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Ethoxyethoxy)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethoxyethoxy)acetic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of different metabolites. The compound can also interact with cellular receptors, influencing various biochemical processes .

Comparison with Similar Compounds

  • Glycolic acid ethoxylate lauryl ether
  • 2-(2-Ethoxyethoxy)ethanol
  • 2-(2-Ethoxyethoxy)ethyl acetate

Comparison: (2-Ethoxyethoxy)acetic acid is unique due to its specific structure, which imparts distinct chemical properties. Compared to glycolic acid ethoxylate lauryl ether, it has a different functional group that influences its reactivity and applications. Similarly, while 2-(2-Ethoxyethoxy)ethanol and 2-(2-Ethoxyethoxy)ethyl acetate share some structural similarities, their chemical behavior and uses differ significantly .

Properties

CAS No.

220622-96-8

Molecular Formula

C43H94O8

Molecular Weight

739.2 g/mol

IUPAC Name

dodecan-1-ol;ethane-1,2-diol;2-hydroxyacetic acid;tetradecan-1-ol;tridecan-1-ol

InChI

InChI=1S/C14H30O.C13H28O.C12H26O.C2H4O3.C2H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2-3-4-5-6-7-8-9-10-11-12-13;3-1-2(4)5;3-1-2-4/h15H,2-14H2,1H3;14H,2-13H2,1H3;13H,2-12H2,1H3;3H,1H2,(H,4,5);3-4H,1-2H2

InChI Key

KQSLVJFTAGAPJL-UHFFFAOYSA-N

SMILES

CCOCCOCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCO.CCCCCCCCCCCCCO.CCCCCCCCCCCCO.C(CO)O.C(C(=O)O)O

physical_description

DryPowder

Related CAS

220622-96-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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